Xanthine, 1,9-dimethyl-3-(2-hydroxyethyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthine derivatives typically involves the modification of the xanthine core structure. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of xanthine derivatives, including 1,9-dimethyl-3-(2-hydroxyethyl)xanthine, often involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency . The process may include multiple steps of purification, such as recrystallization and chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,9-dimethyl-3-(2-hydroxyethyl)xanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1,9-dimethyl-3-(2-hydroxyethyl)xanthine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,9-dimethyl-3-(2-hydroxyethyl)xanthine involves its interaction with adenosine receptors in the central nervous system . By antagonizing these receptors, the compound increases alertness and reduces fatigue . Additionally, it may inhibit the enzyme monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as dopamine and serotonin .
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Contains three methyl groups at positions 1, 3, and 7.
Theobromine (3,7-dimethylxanthine): Contains two methyl groups at positions 3 and 7.
Theophylline (1,3-dimethylxanthine): Contains two methyl groups at positions 1 and 3.
Uniqueness
1,9-dimethyl-3-(2-hydroxyethyl)xanthine is unique due to the presence of a hydroxyethyl group at the 3 position, which imparts distinct pharmacological properties compared to other xanthine derivatives . This structural difference may influence its solubility, bioavailability, and interaction with biological targets .
Properties
CAS No. |
87866-16-8 |
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Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1,9-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3/c1-11-5-10-6-7(11)13(3-4-14)9(16)12(2)8(6)15/h5,14H,3-4H2,1-2H3 |
InChI Key |
ZNQPNXHVHIZNHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N(C(=O)N(C2=O)C)CCO |
Origin of Product |
United States |
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